molecular formula C19H21ClF3N5O2 B610686 SAR405

SAR405

Cat. No.: B610686
M. Wt: 443.8 g/mol
InChI Key: SPDQRCUBFSRAFI-DOMZBBRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SAR405 is a first-in-class, selective, ATP-competitive inhibitor of the class III PI3K isoform Vps34 (PIK3C3), with an IC50 of 1.2 nM and a dissociation constant (Kd) of 1.5 nM . It specifically targets the ATP-binding cleft of Vps34, disrupting its catalytic activity and inhibiting autophagy initiation by preventing autophagosome formation . This compound also impairs vesicle trafficking from late endosomes to lysosomes, leading to accumulation of p62 and LC3B-II, markers of autophagic flux blockade . Its high selectivity (>10,000-fold specificity over class I/II PI3Ks and mTOR) makes it a valuable tool for studying autophagy and cancer biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SAR405 involves several key steps, starting with the preparation of the core pyrimidopyrimidine structure. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

SAR405 primarily undergoes reactions typical of kinase inhibitors, including:

Common Reagents and Conditions

The reactions involving this compound typically require:

Major Products Formed

The primary product formed from reactions involving this compound is the inhibited form of PIK3C3, which leads to the disruption of autophagy and vesicle trafficking pathways .

Scientific Research Applications

SAR405 has been extensively studied for its applications in various fields:

Mechanism of Action

SAR405 exerts its effects by selectively inhibiting the kinase activity of PIK3C3. This inhibition disrupts the formation of phosphatidylinositol 3-phosphate, a key lipid involved in the initiation of autophagy. By blocking this step, this compound prevents the formation of autophagosomes, thereby inhibiting the autophagy process. Additionally, this compound has been shown to synergize with MTOR inhibitors, enhancing their anticancer effects by further disrupting cellular survival pathways .

Comparison with Similar Compounds

Mechanism and Selectivity

The table below summarizes key differences between SAR405 and other autophagy inhibitors:

Compound Target/Mechanism IC50/Kd Selectivity Key Findings
This compound Vps34 (ATP-competitive) 1.2 nM (IC50) >10,000-fold selective over PI3K I/II, mTOR Induces NK/T-cell tumor infiltration; synergizes with mTOR inhibitors .
3-Methyladenine (3-MA) Class III PI3K (non-competitive) ~10 μM Low; inhibits PI3K I/III Broad cytotoxicity; limited clinical utility due to off-target effects .
Wortmannin Pan-PI3K inhibitor (irreversible) 5 nM (PI3K III) Inhibits PI3K I/II/III, DNA-PK High toxicity; unsuitable for in vivo use .
Chloroquine (CQ) Lysosomal acidification inhibitor N/A Non-specific lysosomal disruption Enhances cisplatin-induced apoptosis in OSCC; widely used but lacks specificity .
Bafilomycin A1 V-ATPase inhibitor (blocks autophagosome-lysosome fusion) 0.1–10 nM Non-specific lysosomal inhibition Reduces LC3B-II levels; used in combination therapies .
LY294002 Pan-PI3K inhibitor (reversible) 1.4 μM (PI3K III) Inhibits PI3K I/II/III, mTOR Poor bioavailability; primarily a research tool .

Functional and Clinical Comparisons

Autophagy Inhibition Efficacy

  • This compound vs. 3-MA : this compound completely blocks LC3B-I/II conversion at 42 nM, while 3-MA requires micromolar concentrations and exhibits off-target PI3K class I inhibition .
  • This compound vs. CQ: this compound inhibits early autophagy (preventing autophagosome formation), whereas CQ blocks late-stage degradation. In oral squamous cell carcinoma (OSCC), this compound combined with cisplatin reduced apoptosis compared to cisplatin alone, while CQ enhanced cell death . This highlights stage-dependent therapeutic outcomes.

Combination Therapies

  • With JAK2 inhibitors: In JAK2V617F myeloproliferative neoplasms, this compound enhanced ruxolitinib efficacy by reducing erythroid colony formation by 60% compared to monotherapy .
  • With chemotherapeutics : this compound combined with doxorubicin (DOX) mitigated DOX-induced cardiotoxicity by suppressing excessive autophagy, whereas 3-MA exacerbated cardiac damage .

Selectivity and Toxicity

  • In aging models, this compound improved motor function in mice without significant toxicity, a feat unachieved by non-selective inhibitors like CQ .

Limitations and Context-Dependent Effects

  • Tumor Microenvironment : this compound enhances NK cell tumoricidal activity but fails to block Aloperine (ALO)-induced NSCLC cell death, suggesting context-dependent mechanisms .

Biological Activity

SAR405 is a selective ATP-competitive inhibitor targeting the lipid kinase Vps34 (also known as PIK3C3), which plays a critical role in autophagy and vesicle trafficking. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit autophagy and affect lysosomal function.

This compound operates by binding to the ATP-binding cleft of Vps34, exhibiting a high binding affinity with a dissociation constant (KdK_d) of 1.5 nM. Its selectivity profile is notable, as it does not significantly inhibit class I and II PI3Ks or mTOR, making it a first-in-class Vps34 inhibitor. This selectivity allows researchers to explore the specific biological roles of Vps34 without interference from other kinases.

Inhibition of Autophagy

This compound has been shown to effectively inhibit autophagy, a cellular process crucial for maintaining homeostasis and responding to stress. In studies involving HeLa and H1299 cell lines, this compound treatment resulted in:

  • Inhibition of LC3-II Conversion : this compound completely inhibited the conversion of LC3-I to LC3-II in starved cells, indicating a blockade in autophagosome formation (IC50 = 42 nM) .
  • Impairment of Lysosomal Function : The compound disrupts lysosomal function, leading to an accumulation of swollen late endosomes and impaired maturation of cathepsin D .

Synergistic Effects with Other Agents

Research has demonstrated that this compound can enhance the efficacy of other cancer treatments. For instance:

  • Combination with Everolimus : When used alongside everolimus (an mTOR inhibitor), this compound exhibited significant synergistic effects on reducing cell proliferation in renal tumor cells .
  • Enhancement of Celecoxib-Induced Apoptosis : In osteosarcoma models, this compound increased the cytotoxic effects of celecoxib, leading to higher levels of apoptosis markers such as cleaved PARP and caspase 3 .

Case Studies

  • Renal Cell Carcinoma : A study highlighted the effectiveness of this compound in inhibiting renal tumor cell proliferation when combined with everolimus. The combination therapy showed enhanced antiproliferative activity compared to single-agent treatments .
  • Osteosarcoma : In osteosarcoma cell lines (143B and U2OS), this compound significantly improved the cytotoxicity of celecoxib, suggesting its role in enhancing apoptosis through autophagy inhibition .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

Parameter Value/Observation
Target Vps34 (PIK3C3)
Binding Affinity (KdK_d) 1.5 nM
Inhibition of Autophagy Complete blockade at IC50 = 42 nM
Synergistic Agents Everolimus, Celecoxib
Cell Lines Tested HeLa, H1299, 143B, U2OS
Effects on Lysosomes Impaired maturation of cathepsin D

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of SAR405 in autophagy regulation?

this compound is a selective ATP-competitive inhibitor of the class III PI3K isoform Vps34 (PIK3C3), with an IC50 of 1.2 nM and Kd of 1.5 nM. It binds uniquely within the ATP-binding cleft of Vps34, disrupting its kinase activity. This inhibition prevents phosphatidylinositol 3-phosphate (PtdIns3P) formation, essential for autophagosome biogenesis and vesicle trafficking from late endosomes to lysosomes. Methodologically, its activity is validated using GFP-FYVE-transfected HeLa cells, where this compound causes relocalization of GFP-FYVE, indicating PtdIns3P suppression .

Q. How can researchers experimentally assess this compound’s inhibitory activity in cellular models?

A standardized approach involves:

  • Cell lines : GFP-FYVE-transfected HeLa or RKO colorectal cancer cells.
  • Assay design : Treat cells with this compound (e.g., 1 μM for 2 hours), then quantify GFP-FYVE puncta via imaging cytometry to determine IC50 (27 nM in cellular assays).
  • Validation : Western blotting for LC3-I/II conversion or p62 accumulation to confirm autophagy inhibition. For lysosomal dysfunction, measure Lamp1 localization or cathepsin D maturation .

Q. What controls are critical when testing this compound’s specificity in kinase inhibition studies?

  • Selectivity panels : Test this compound against class I/II PI3Ks and mTOR at concentrations up to 10 μM to confirm lack of off-target effects (e.g., Akt phosphorylation in PC3 cells remains unaffected).
  • Negative controls : Use this compound’s less active enantiomer (this compound R enantiomer) to distinguish target-specific effects.
  • Orthogonal assays : Compare results from biochemical (e.g., recombinant Vps34 IC50 = 1 nM) and cellular assays (e.g., GFP-FYVE IC50 = 27 nM) to validate consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s reported IC50 values across different assays?

Discrepancies arise from assay conditions:

  • Biochemical vs. cellular contexts : The IC50 in recombinant Vps34 assays (1 nM) differs from cellular models (27–42 nM) due to membrane permeability, ATP competition, or endogenous protein interactions.
  • Methodological adjustments : Use kinetic binding assays (e.g., Koff = 3.03 × 10⁻³/s; t1/2 = 3.8 min) to assess target engagement duration. Combine with fluorescence polarization or thermal shift assays to quantify binding affinity under varying ATP concentrations .

Q. What strategies enhance the therapeutic synergy of this compound with mTOR inhibitors in cancer models?

  • Dose optimization : Co-treatment with everolimus (mTOR inhibitor) and this compound (10 μM) in renal tumor cells shows synergistic anti-proliferative effects.
  • Mechanistic validation : Assess lysosomal enlargement (via Lysotracker staining) and autophagic flux (LC3-II/p62 ratios) to confirm dual pathway inhibition.
  • In vivo models : Use xenografts with combinatorial dosing (e.g., this compound 1 μM intra-BLA in mice) to evaluate tumor regression and survival .

Q. How does this compound’s inhibition of autophagy impact non-cancer models, such as neurodegenerative or cardiac studies?

  • Neurodegeneration : In mice, this compound administration to the basolateral amygdala (BLA) impairs long-term fear memory consolidation by blocking GABAAR trafficking, validated via electrophysiology (reduced mIPSC frequency/amplitude) .
  • Cardioprotection : In doxorubicin-induced cardiotoxicity (AIC) models, this compound (10 μM) combined with dexamethasone (DEX) attenuates myocardial injury by suppressing excessive autophagy (measured via Atg7 knockdown comparisons) .

Q. What experimental designs address this compound’s paradoxical effects on lysosomal function versus autophagic flux?

  • Time-course studies : Treat cells with this compound for 16–24 hours to monitor lysosomal vacuolation (Lamp1-positive structures) versus autophagosome accumulation (LC3-II).
  • Functional readouts : Measure cathepsin D maturation (immunoblotting) and lysosomal pH (LysoSensor probes) to distinguish impaired lysosomal activity from blocked autophagosome-lysosome fusion .

Q. How should researchers interpret conflicting data on this compound’s cytotoxicity in non-cancerous cells?

  • Comparative toxicity profiling : Studies show this compound exhibits lower genotoxicity than 3-methyladenine (3-MA) in standard cell cultures. Use comet assays or γH2AX staining to quantify DNA damage.
  • Context-dependent effects : In normal fibroblasts, this compound-induced autophagy inhibition promotes senescence, necessitating cell-type-specific viability assays (e.g., MTT, Annexin V) .

Q. Methodological Considerations

  • Data reproducibility : Include batch-specific COA/SDS documentation for this compound, as purity (>99%) and solvent (DMSO stability) impact experimental outcomes .
  • Ethical guidelines : Adhere to institutional protocols for in vivo studies, particularly in memory or fear-conditioning models, to ensure humane endpoints .

Properties

IUPAC Name

(8S)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDQRCUBFSRAFI-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=CC(=O)N3CC[C@H](N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Phenylamino)quinolin-2(1h)-one
4-(Phenylamino)quinolin-2(1h)-one
SAR405
4-(Phenylamino)quinolin-2(1h)-one
4-(Phenylamino)quinolin-2(1h)-one
SAR405
4-(Phenylamino)quinolin-2(1h)-one
4-(Phenylamino)quinolin-2(1h)-one
SAR405
4-(Phenylamino)quinolin-2(1h)-one
4-(Phenylamino)quinolin-2(1h)-one
SAR405
4-(Phenylamino)quinolin-2(1h)-one
SAR405
4-(Phenylamino)quinolin-2(1h)-one
SAR405

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